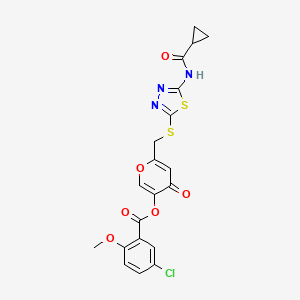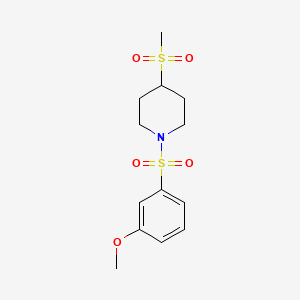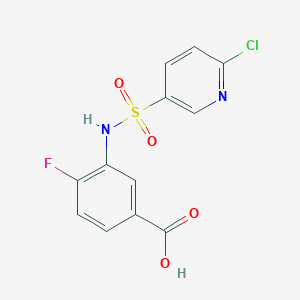
3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one" is a derivative that falls within the class of quinazolinone compounds. Quinazolinones are heterocyclic compounds that have been extensively studied due to their wide range of biological activities, including cardiotonic, antibacterial, and antihypertensive properties. The presence of a thiophene moiety and a piperidine ring in the structure suggests potential for diverse biological activities and interactions with biological targets.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the formation of the quinazolinone core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of quinazolinone derivatives with antibacterial activity has been reported where N-Methyl Anthranilic acid is treated with thiophene-2-carboxylic acid to yield a benzoxazinone intermediate, which is further reacted with substituted phenyl-1,3-thiazol-2-amines to obtain the final quinazolinone derivatives . Although the exact synthesis of "3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazoline ring system. The substitution patterns on the quinazoline core, such as the addition of a thiophene ring or a piperidine moiety, can significantly influence the compound's conformation and, consequently, its biological activity. For example, the introduction of isopropyl and sec-butyl groups on the hydantoin and thiohydantoin rings of quinazolinone derivatives has been shown to lead to potent inotropic activity .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which allow for the introduction of diverse substituents. These reactions are crucial for the modification of the quinazolinone core to enhance its biological activity or selectivity towards specific biological targets. For example, the synthesis of potent and selective inhibitors of the PDGF receptor involved the introduction of aryl and benzyl thioureas onto a quinazoline template .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazoline ring system. These properties are critical for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). For instance, the optimization of the pharmacokinetic profiles of PDGF receptor inhibitors was achieved by modifying the quinazoline template and its substituents . The antihypertensive activity of certain piperidine derivatives with a quinazoline ring system was also attributed to their chemical structure, which influenced their interaction with biological targets .
属性
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPBGDYTCRCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)



![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)


![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)



